molecular formula C18H21N3O3 B6132712 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone

2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone

Cat. No.: B6132712
M. Wt: 327.4 g/mol
InChI Key: ABFJGHGBNQQSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone, also known as JP-8-039, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and decrease fibrosis. It has also been shown to improve cognitive function and reduce depressive-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone in lab experiments is its high purity and stability. It is also readily available for purchase from chemical suppliers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific diseases.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to test its efficacy in treating various diseases in clinical trials. Additionally, there is potential for developing derivatives of this compound with improved efficacy and selectivity. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone has been achieved using various methods. One of the methods involves the reaction of 2-chloro-5-nitropyridazine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of piperidine. Another method involves the reaction of 2-chloro-5-nitropyridazine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of sodium methoxide and piperidine. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-(1-piperidinyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-fibrotic properties. Studies have also shown that this compound has potential neuroprotective and anti-depressant effects. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, fibrosis, and neurodegenerative disorders.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-piperidin-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-18-10-14(20-8-4-1-5-9-20)11-19-21(18)12-15-13-23-16-6-2-3-7-17(16)24-15/h2-3,6-7,10-11,15H,1,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFJGHGBNQQSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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